molecular formula C21H30ClN5O4S B2881881 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide CAS No. 1251586-66-9

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2881881
CAS No.: 1251586-66-9
M. Wt: 484.01
InChI Key: INJXTXMIKUUSMM-UHFFFAOYSA-N
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Description

N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea typically involves multiple steps, starting from commercially available starting materials

    Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Urea Moiety: The final step involves the coupling of the fluoro-substituted indole derivative with the urea moiety. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a suitable base.

Industrial Production Methods

Industrial production of N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluoro group.

    Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.

Scientific Research Applications

N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be used in the study of biological processes and as a probe to investigate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)carbamate
  • N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)thiourea
  • N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)amide

Uniqueness

N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea is unique due to its specific structural features, including the presence of the fluoro-substituted indole ring and the tetrahydrofuran-2-ylmethyl urea moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5O4S/c1-16(2)31-14-4-9-23-20(28)19-15-25(3)24-21(19)32(29,30)27-12-10-26(11-13-27)18-7-5-17(22)6-8-18/h5-8,15-16H,4,9-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJXTXMIKUUSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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